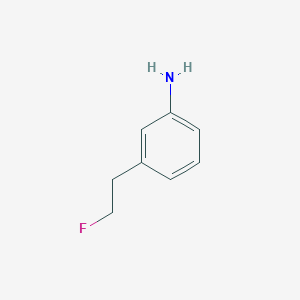

3-(2-Fluoroethyl)aniline

Description

BenchChem offers high-quality 3-(2-Fluoroethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoroethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRLTSQYAYNFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Fluoroethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Fluoroethyl)aniline, a fluorinated aromatic amine with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key data, proven experimental insights, and a forward-looking perspective on the utility of this compound.

Molecular Structure and Key Identifiers

3-(2-Fluoroethyl)aniline is an aniline derivative characterized by a 2-fluoroethyl substituent at the meta-position of the benzene ring. This unique structural feature imparts specific physicochemical properties that are of considerable interest in the design of novel bioactive molecules.

SMILES Code: NC1=CC=CC(CCF)=C1[1]

The Simplified Molecular-Input Line-Entry System (SMILES) code provides a linear representation of the molecule's two-dimensional structure.

| Identifier | Value | Source |

| CAS Number | 1308256-18-9 | |

| Molecular Formula | C₈H₁₀FN | |

| Molecular Weight | 139.17 g/mol |

graph "Molecular_Structure_of_3-(2-Fluoroethyl)aniline" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,-0.5!"]; // Center for connections

C1 -- C2 -- C3 -- C4 -- C5 -- C1 [label=""];

// Substituents N [label="NH₂", pos="0,2.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle]; C1 -- N;

C_ethyl1 [label="CH₂", pos="2.6,-0.75!", fontcolor="#202124"]; C5 -- C_ethyl1;

C_ethyl2 [label="CH₂F", pos="4.0,-0.75!", fontcolor="#FFFFFF", fillcolor="#34A853", shape=circle]; C_ethyl1 -- C_ethyl2;

// Atom Labels C1_label [label="C", pos="-0.5,1.5!"]; C2_label [label="C", pos="-1.8,-0.75!"]; C3_label [label="C", pos="-1.3,-2.25!"]; C4_label [label="C", pos="1.3,-2.25!"]; C5_label [label="C", pos="1.8,-0.75!"];

}digraph "Retrosynthesis_of_3-(2-Fluoroethyl)aniline" { rankdir=RL; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [arrowhead=open, color="#4285F4"];target [label="3-(2-Fluoroethyl)aniline"]; intermediate1 [label="3-(2-Fluoroethyl)nitrobenzene"]; intermediate2 [label="1-Bromo-3-(2-fluoroethyl)benzene"]; starting_material1 [label="3-Nitrophenylethanol"]; starting_material2 [label="3-Bromophenylethanol"];

target -> intermediate1 [label="Reduction"]; intermediate1 -> starting_material1 [label="Fluorination"]; target -> intermediate2 [label="Amination"]; intermediate2 -> starting_material2 [label="Fluorination"]; }

Caption: Retrosynthetic pathways for 3-(2-Fluoroethyl)aniline.

Proposed Experimental Protocol

Route A: Reduction of a Nitro Precursor

This is a common and generally high-yielding method for the synthesis of anilines.

-

Fluorination of 3-Nitrophenylethanol: The hydroxyl group of 3-nitrophenylethanol can be converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. This reaction should be performed under anhydrous conditions in an inert solvent like dichloromethane at low temperatures to control reactivity.

-

Reduction of the Nitro Group: The resulting 3-(2-fluoroethyl)nitrobenzene can then be reduced to the corresponding aniline. Standard reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reduction with metals like tin or iron in an acidic medium.

Route B: Amination of a Halogenated Precursor

This route offers an alternative, particularly if the corresponding bromo- or iodo-derivative is readily accessible.

-

Fluorination of 3-Bromophenylethanol: Similar to the first route, the alcohol is fluorinated to yield 1-bromo-3-(2-fluoroethyl)benzene.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The aryl bromide can be coupled with an ammonia surrogate, such as benzophenone imine, followed by hydrolysis to yield the primary aniline.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 3-(2-Fluoroethyl)aniline is not extensively available in public databases. However, properties can be predicted and inferred from structurally similar compounds.

| Property | Predicted/Inferred Value | Notes |

| Boiling Point | ~200-220 °C | Based on similar fluoro- and ethyl-substituted anilines. |

| Density | ~1.1 - 1.2 g/cm³ | Inferred from related halogenated anilines. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | Typical for aniline derivatives. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the two substituents. The ethyl group protons will appear as two triplets, with the triplet for the protons on the carbon adjacent to the fluorine being split by both the adjacent methylene protons and the fluorine atom (a triplet of triplets). The -NH₂ protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the eight carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluoroethyl group. The two carbons of the ethyl group will have characteristic shifts, with the carbon bonded to fluorine showing a large one-bond carbon-fluorine coupling constant.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern is expected to involve the loss of the fluoroethyl side chain or cleavage within the ethyl group.

Role in Drug Development and Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties. The 2-fluoroethyl group, in particular, can offer several advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluoroethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen. This can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Aniline and its derivatives are common scaffolds in a wide range of pharmaceuticals, including kinase inhibitors, antivirals, and central nervous system agents. The unique properties of 3-(2-Fluoroethyl)aniline make it an attractive building block for the synthesis of novel drug candidates in these and other therapeutic areas.

Caption: Role of 3-(2-Fluoroethyl)aniline in the drug development pipeline.

Safety and Handling

-

Toxicity: Anilines are generally toxic and can be absorbed through the skin. They are also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

3-(2-Fluoroethyl)aniline represents a valuable and versatile building block for the development of new chemical entities in the pharmaceutical and materials science industries. Its unique combination of an aniline scaffold and a fluoroethyl substituent offers the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed experimental data for this specific compound is still emerging, its synthesis is achievable through established chemical transformations. As the demand for novel fluorinated compounds continues to grow, 3-(2-Fluoroethyl)aniline is poised to become an increasingly important tool for researchers and drug developers.

References

Sources

Strategic Bioisosterism: The 3-(2-Fluoroethyl)aniline Scaffold in Lead Optimization

Executive Summary

In the high-stakes arena of multiparameter optimization (MPO), the 3-(2-Fluoroethyl)aniline moiety (CAS: 1308256-18-9) represents a precision tool for medicinal chemists. It serves as a non-classical bioisostere for 3-ethylaniline and 3-methoxyaniline substructures. By introducing a fluorine atom at the

The Bioisosteric Rationale

The replacement of a hydrogen atom or a methyl group with fluorine is a standard "fluoro-scan" tactic. However, the 2-fluoroethyl (

Metabolic Blockade

Alkyl-substituted anilines are notorious for rapid clearance. The ethyl group is susceptible to cytochrome P450-mediated oxidation at two sites:

- -Hydroxylation (Benzylic): Leading to unstable intermediates.

- -Hydroxylation: Leading to alcohols that may undergo further oxidation to carboxylic acids.

The Fluorine Effect: The high electronegativity of fluorine (3.98 Pauling scale) deactivates the adjacent C-H bonds toward Hydrogen Atom Transfer (HAT) mechanisms employed by P450 enzymes. The C-F bond (approx. 116 kcal/mol) is metabolically inert. Furthermore, the strong electron-withdrawing inductive effect (-I) propagates to the benzylic position, raising the activation energy for

Electronic Modulation (pKa Shift)

The basicity of the aniline nitrogen is a critical determinant of permeability and hERG channel liability.

-

3-Ethylaniline pKa: ~4.7

-

3-(2-Fluoroethyl)aniline pKa: Predicted ~4.3–4.5

The

Conformational Bias

The Gauche Effect is prominent in 1,2-disubstituted ethanes containing fluorine. Due to

Physicochemical Profiling

| Property | 3-Ethylaniline (Reference) | 3-(2-Fluoroethyl)aniline (Target) | Impact |

| MW | 121.18 | 139.17 | +18 Da (Minimal impact) |

| cLogP | ~1.7 | ~1.8 | Slight increase (F is lipophilic but polar) |

| pKa (Aniline) | 4.70 | ~4.40 | Reduced basicity (Improved permeability) |

| H-Bond Donors | 2 | 2 | Unchanged |

| H-Bond Acceptors | 1 | 1 (F is a weak acceptor) | Minimal change |

| Metabolic Stability | Low (Benzylic ox.) | High (Blocked | Primary Driver |

Synthetic Pathways

The synthesis of 3-(2-Fluoroethyl)aniline must avoid harsh conditions that could degrade the aniline or eliminate the fluorine (forming a styrene). The most robust route proceeds via the nitro-alcohol precursor.

Retrosynthetic Analysis

The target is accessed by reducing 1-(2-fluoroethyl)-3-nitrobenzene , which is generated by deoxyfluorination of 2-(3-nitrophenyl)ethanol .

Synthetic Workflow Diagram

Experimental Protocols

Protocol A: Deoxyfluorination of 2-(3-nitrophenyl)ethanol

Caution: DAST (Diethylaminosulfur trifluoride) releases HF and is shock-sensitive. Perform in a fume hood with blast shielding.

-

Setup: Charge a flame-dried round-bottom flask with 2-(3-nitrophenyl)ethanol (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Cooling: Cool the solution to -78°C under an argon atmosphere.

-

Addition: Dropwise add DAST (1.2 eq) via syringe. Ensure the internal temperature does not rise above -60°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Quench: Carefully pour the reaction mixture into saturated aqueous NaHCO3 (vigorous effervescence).

-

Extraction: Extract with DCM (3x), dry organics over MgSO4, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields 1-(2-fluoroethyl)-3-nitrobenzene as a pale yellow oil.

Protocol B: Chemoselective Reduction to Aniline

Note: Catalytic hydrogenation is preferred, but Iron-mediated reduction is safer if other reducible groups (alkenes/alkynes) are present on the scaffold.

-

Setup: Dissolve the nitro intermediate (1.0 eq) in Ethanol (0.1 M).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Purge with Hydrogen gas (balloon pressure, 1 atm) and stir vigorously at RT for 4–6 hours.

-

Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the aniline (M-16+2 = M-14 mass shift? No,

shift is -

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to obtain 3-(2-Fluoroethyl)aniline . Store under inert gas (oxidation sensitive).

Decision Logic for Scaffold Deployment

When should you deploy this specific bioisostere? Use the following logic flow to validate the design choice.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Pijeira, M., et al. (2022).[1] A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7, 26. Link (Provides insights into the stability and volatility of fluoroethyl intermediates).

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Sigma-Aldrich. Product Specification: 3-(2-Fluoroethyl)aniline (CAS 1308256-18-9). Link

Sources

Methodological & Application

Application Note: Strategic Reduction Protocols for the Synthesis of 3-(2-Fluoroethyl)aniline

Executive Summary

The synthesis of 3-(2-Fluoroethyl)aniline is a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery where the 2-fluoroethyl group serves as a lipophilic, metabolically stable bioisostere. The primary challenge in this reduction is chemoselectivity : reducing the nitro precursor (1-(2-fluoroethyl)-3-nitrobenzene) to the amine without compromising the integrity of the alkyl C–F bond.

While the C–F bond is generally robust, the proximity of the electron-rich aromatic ring and the potential for

Strategic Analysis: Route Selection

The choice of reduction method depends on scale, available equipment, and downstream purity requirements.

| Feature | Method A: Catalytic Hydrogenation ( | Method B: Dissolving Metal (Fe/ |

| Mechanism | Heterogeneous Catalysis (Haber Mechanism) | Single Electron Transfer (SET) |

| Scalability | High (Kg to Ton scale) | Low to Medium (g to Kg scale) |

| Selectivity | High (at controlled Temp) | Excellent (Chemically inert to C-F) |

| Risk Profile | Potential for HF elimination at | Iron waste disposal; Heterogeneous slurry |

| Throughput | Fast (1–4 hours) | Slower (2–12 hours) |

Decision Logic

Use the following logic gate to select the appropriate protocol for your campaign:

Figure 1: Decision tree for selecting the optimal reduction strategy based on scale and substrate complexity.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean, scalable synthesis where isolation speed is critical.

Mechanistic Insight

Catalytic hydrogenation proceeds via the adsorption of the nitro compound onto the palladium surface. The rate-limiting step is often the initial transfer of hydrogen to the nitro group.

-

Risk Factor: High temperatures can promote the activation of the

-C-H bond, leading to elimination of HF and formation of the styrene derivative. -

Control: Maintain reaction temperature

and avoid acidic solvents that could protonate the fluorine, making it a better leaving group.

Protocol

Reagents:

-

Precursor: 1-(2-fluoroethyl)-3-nitrobenzene (1.0 equiv)

-

Catalyst: 10% Pd/C (50% water wet) (5 wt% loading relative to substrate)

-

Solvent: Methanol (HPLC Grade)

-

Hydrogen Source:

gas (Balloon or 1-3 bar)

Step-by-Step Procedure:

-

Inerting: Charge a round-bottom flask or hydrogenation vessel with the nitro precursor and Methanol (0.1 M concentration). Evacuate and backfill with Nitrogen (

) three times to remove oxygen. -

Catalyst Addition: Under a gentle stream of

, carefully add the Pd/C catalyst. Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert atmosphere. -

Hydrogenation: Evacuate the vessel and backfill with Hydrogen (

). Repeat three times.-

Lab Scale: Affix a hydrogen balloon.

-

Process Scale: Pressurize to 3 bar (45 psi).

-

-

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours. Look for the disappearance of the nitro peak (approx. 254 nm UV) and appearance of the aniline.

-

-

Work-up:

-

Filter the mixture through a pad of Celite® to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.

-

Wash the cake with Methanol.

-

Concentrate the filtrate under reduced pressure to yield 3-(2-Fluoroethyl)aniline as a pale yellow oil.

-

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: High chemoselectivity, avoiding specialized pressure equipment, and minimizing defluorination risks.

Mechanistic Insight

This method utilizes zero-valent iron (

-

Advantage: Unlike strong acid reductions (Fe/HCl), the mild pH prevents acid-catalyzed hydrolysis or elimination of the fluoroethyl group.

-

Self-Validating Step: The color change from grey (Fe suspension) to rust-brown (

/

Protocol

Reagents:

-

Precursor: 1-(2-fluoroethyl)-3-nitrobenzene (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Procedure:

Figure 2: Workflow for the Iron/Ammonium Chloride reduction protocol.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor in Ethanol/Water (4:1 v/v, 0.2 M).

-

Addition: Add solid

followed by Iron powder. -

Reaction: Heat the suspension to 70°C (Reflux) with vigorous mechanical stirring.

-

Note: Magnetic stirring may fail due to the magnetic properties of iron; mechanical stirring is recommended for scales >5g.

-

-

Monitoring: Monitor reaction progress. The mixture will turn from grey to a thick brown sludge.

-

Work-up:

Analytical Validation (QC)

To ensure the integrity of the 2-fluoroethyl group, specific analytical markers must be verified.

| Technique | Observation | Interpretation |

| 1H NMR | Appearance of | |

| 1H NMR | Confirmation of | |

| 19F NMR | Single clean peak. Absence of fluoride ion (free | |

| LC-MS | Mass shift of -30 Da (loss of |

References

-

Bechamp Reduction Mechanism: Common Organic Chemistry. "Nitro Reduction - Iron (Fe)."[1][4][5][6] Accessed October 2023.[3][7][8] Link

-

Catalytic Hydrogenation Protocols: Organic Chemistry Portal. "Reduction of Nitro Compounds." Accessed October 2023.[3][7][8] Link

-

Stability of Fluoroalkyl Groups: Journal of the American Chemical Society. "Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride." 2019.[9] (Demonstrates stability of beta-fluoroamines). Link

-

General Synthesis of Fluoroanilines: Google Patents. "Method for preparing fluoroanilines from nitrofluorobenzene compounds (EP0794936B1)." Link

-

Iron/NH4Cl Methodology: ScienceMadness & ResearchGate. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Link

Sources

- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Buchwald-Hartwig Coupling with 3-(2-Fluoroethyl)aniline

Introduction: Strategic C-N Bond Formation in Modern Drug Discovery

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] For drug development professionals, the ability to predictably and efficiently couple complex amine fragments with (hetero)aryl halides is paramount. 3-(2-Fluoroethyl)aniline is a valuable building block in medicinal chemistry, as the fluoroethyl group can impart desirable pharmacokinetic properties, such as improved metabolic stability and membrane permeability. This guide provides a detailed examination of the Buchwald-Hartwig coupling of 3-(2-Fluoroethyl)aniline with a focus on practical application, mechanistic understanding, and troubleshooting.

Mechanism and the Rationale Behind Component Selection

A successful Buchwald-Hartwig coupling is a finely tuned catalytic process requiring the judicious selection of a palladium precursor, a phosphine ligand, a base, and a solvent.[5] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6][7]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[3]

-

Amine Coordination & Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[7]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Choosing the Right Components:

-

Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Pd(II) precursors require in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or the amine itself.[7] The use of pre-catalysts, which are stable Pd(II) complexes that readily form the active Pd(0) catalyst, can simplify reaction setup and improve reproducibility.[4]

-

Ligand Selection: The ligand is arguably the most critical component, as it stabilizes the palladium catalyst, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[5] For primary anilines like 3-(2-fluoroethyl)aniline, bulky, electron-rich phosphine ligands are generally preferred.

-

Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos are highly effective.[3] BrettPhos, in particular, has been designed for the monoarylation of primary amines and often provides excellent selectivity and reactivity at low catalyst loadings.[7][8]

-

Chelating bidentate ligands like BINAP and Xantphos can also be effective, particularly in preventing catalyst decomposition and unwanted side reactions.[1][9]

-

-

Base Selection: The base's role is to deprotonate the amine, facilitating the formation of the palladium-amido complex.[10]

-

Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used and often lead to faster reaction rates.[6][10]

-

However, the fluoroethyl group in the target aniline, and other potentially sensitive functional groups in the coupling partners, may be susceptible to degradation under strongly basic conditions.[5] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous, offering a milder reaction environment.[10][11] The choice of base must be carefully considered and may require screening to optimize the reaction.

-

-

Solvent: The solvent choice is influenced by the solubility of the reagents and the required reaction temperature.

Experimental Protocols

General Considerations for a Successful Reaction:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be set up under an inert atmosphere of nitrogen or argon.

-

Dry Reagents and Solvents: Water can interfere with the reaction by hydrolyzing the base and reacting with catalytic intermediates. Use of anhydrous solvents and dry reagents is recommended.

-

Stoichiometry: A slight excess of the amine (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the aryl halide. The amount of base is typically 1.5 to 2.0 equivalents.

General Protocol for the Buchwald-Hartwig Coupling of 3-(2-Fluoroethyl)aniline with an Aryl Bromide:

This protocol provides a starting point for the optimization of the coupling reaction.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

3-(2-Fluoroethyl)aniline (1.2 mmol, 1.2 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv)

-

Anhydrous toluene (5 mL)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.

-

Add the anhydrous toluene via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.

-

Add the aryl bromide and 3-(2-fluoroethyl)aniline to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Catalyst System Optimization

The following table provides a hypothetical optimization of the reaction between 3-(2-fluoroethyl)aniline and 4-bromotoluene, illustrating the impact of different reaction components.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOtBu (1.5) | Toluene | 100 | 24 | <10 |

| 2 | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 75 |

| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 4 | 92 |

| 4 | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 85 |

| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature- Poor solubility of reagents | - Ensure rigorous inert atmosphere technique.- Switch to a stronger base (e.g., NaOtBu or LHMDS).- Increase the reaction temperature.- Screen different solvents to improve solubility. |

| Formation of Hydrodehalogenated Byproduct | - β-hydride elimination from the amido complex is competing with reductive elimination.[1] | - Use a bulkier ligand to disfavor β-hydride elimination.- Lower the reaction temperature.- Ensure the absence of water, which can be a proton source. |

| Product Decomposition | - Base-sensitive functional groups on the starting materials or product. | - Screen weaker bases (Cs₂CO₃, K₃PO₄).- Lower the reaction temperature and accept longer reaction times. |

| Low Yield with Aryl Chlorides | - Oxidative addition to aryl chlorides is slower than to aryl bromides. | - Use a more electron-rich and bulky ligand (e.g., XPhos, BrettPhos).- Higher reaction temperatures may be required. |

Conclusion

The Buchwald-Hartwig amination of 3-(2-fluoroethyl)aniline is a powerful tool for the synthesis of valuable pharmaceutical intermediates. A thorough understanding of the reaction mechanism and the role of each component is crucial for successful implementation. By carefully selecting the palladium source, ligand, base, and solvent, and by employing rigorous experimental technique, researchers can achieve high yields and predictable outcomes. The protocols and troubleshooting guide provided herein serve as a solid foundation for the application of this important transformation in a research and development setting.

References

-

Buchwald–Hartwig amination - Wikipedia.

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.

- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=macdonald-pubs]

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [URL: https://www.organic-chemistry.

- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Buchwald%E2%88%92Hartwig-Amination-of-Aryl-Halides-with-in-G%C3%B3rski-Grzelak/c0e9b92116035293427303c726715f5d02336336]

- effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine - Benchchem. [URL: https://www.benchchem.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01583]

- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00472]

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.

- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.

- Chapter 3: Synthetic Methods for Primary Anilines - Books. [URL: https://books.google.com/books?id=Y27kEAAAQBAJ&pg=PA70&lpg=PA70&dq=buchwald+hartwig+amination&source=bl&ots=j_Y4X5f_9e&sig=ACfU3U1o_x4l6x0c2f8Z5c6z5k8J8Q9Q&hl=en&sa=X&ved=2ahUKEwjYw9-z8o-GAxX_k1YBHb9_A4kQ6AF6BAgREAM]

- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/re/c5re00048c]

- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c02787]

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00074]

- Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo035626i]

- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00647a]

- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2621017/]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Using 3-(2-Fluoroethyl)aniline as a PET tracer standard

Application Note: 3-(2-Fluoroethyl)aniline as a Reference Standard in F-PET Radiochemistry

Executive Summary

This Application Note details the protocol for utilizing 3-(2-Fluoroethyl)aniline (non-radioactive,

In Positron Emission Tomography (PET) drug development, the "Cold Standard" is the linchpin of Quality Control. Because the mass of the radiotracer synthesized is often sub-nanomolar (undetectable by UV), the identity of the radioactive product must be confirmed by HPLC co-elution with a characterized macroscopic amount of the non-radioactive standard.[1] This guide provides the technical framework for establishing this identity, calculating detector offsets, and ensuring regulatory compliance (USP <823>, FDA cGMP).

Part 1: Chemical Context & The "Cold Standard"

The Molecule

3-(2-Fluoroethyl)aniline serves as a critical structural motif in the development of neuro-receptor ligands (e.g., serotonin or dopamine transporter analogs) and amyloid imaging agents. It functions as the stable isotope reference to validate the successful radiofluorination of precursors such as 3-(2-tosyloxyethyl)aniline or 3-(2-bromoethyl)aniline.

Chemical Properties (Reference Standard):

| Property | Specification |

|---|---|

| IUPAC Name | 3-(2-Fluoroethyl)aniline |

| Molecular Formula | C

The Principle of Co-Elution

In a "No-Carrier-Added" (NCA) synthesis, the radioactive product is generated in picomolar quantities.

-

The Problem: The UV detector cannot "see" the radiotracer because the mass is too low.

-

The Solution: We spike the radioactive sample with the "Cold Standard" (3-(2-Fluoroethyl)aniline).

-

The Validation: If the UV peak (Cold) and the Radiometric peak (Hot) have the same retention time (corrected for detector delay), the identity is confirmed.

Part 2: Experimental Workflow & Protocols

Workflow Logic

The following diagram illustrates the parallel processing of the Precursor (to make the Hot tracer) and the Standard (for QC).

Figure 1: The PET Radiochemistry Workflow. The Cold Standard is introduced only at the QC stage to validate the Final Product.

Protocol: HPLC Method Development

This method separates the desired fluoroethyl-aniline from its likely impurities (hydrolyzed precursor, unreacted aniline).

Equipment:

-

HPLC System (e.g., Agilent 1200 or Waters Alliance)

-

Detectors: UV/Vis (Variable Wavelength) in series with a NaI(Tl) Radiometric Detector.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 5µm, 250 x 4.6 mm).

Mobile Phase Setup:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent improves peak shape for amines).

-

Solvent B: Acetonitrile (ACN).

Gradient Profile:

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95 | 5 | 1.0 |

| 2.0 | 95 | 5 | 1.0 |

| 15.0 | 20 | 80 | 1.0 |

| 18.0 | 5 | 95 | 1.0 |

| 20.0 | 95 | 5 | 1.0 |

Detection:

-

UV Wavelength: 254 nm (aromatic ring absorption).

-

Gamma: Window set to 511 keV.

Protocol: Determination of Dead Volume (Delay Time)

Critical Step: The UV detector and Gamma detector are connected in series. The tubing between them creates a time delay. You must calculate this to prove "co-elution."

-

Setup: Connect UV detector outlet to Gamma detector inlet with PEEK tubing.

-

Test: Inject a standard that absorbs UV and is radioactive (e.g., a mix of Cold Standard + a drop of unpurified reaction mix).

-

Note: If unavailable, use a separate [18F]Fluoride spike and a UV marker (like Uracil) to measure void time, but the best method is observing the same molecule.

-

-

Calculation:

Where -

Acceptance: The delay should be constant (typically 0.1 – 0.5 min depending on flow rate).

Part 3: Validation & Quality Control Criteria

To release the batch for research use, the following criteria must be met using the 3-(2-Fluoroethyl)aniline standard.

Identity Test (Co-Injection)

-

Prepare a solution of Cold Standard (approx. 0.1 mg/mL in 10% ACN).

-

Take an aliquot of the Final Radioactive Product (approx. 10-50 µCi).

-

Mix them in an HPLC vial.

-

Inject 20 µL onto the QC HPLC.

Acceptance Criteria:

-

The Retention Time (

) of the UV peak (Cold) and the Radioactive peak (Hot) must match within ± 5% , after correcting for the detector delay ( -

Formula:

(or defined window).

Purity Analysis

The Cold Standard also helps identify impurities if the synthesis failed.

-

Chemical Purity: The UV chromatogram should show the Cold Standard peak. Any other UV peaks (from the radioactive sample injection) represent chemical impurities (e.g., precursor mass).

-

Radiochemical Purity (RCP): The Gamma chromatogram should show a single peak corresponding to the standard.

-

Limit: RCP > 95%.

-

Visualizing the Co-Elution Logic

Figure 2: The Co-Elution Principle. The time difference (0.3 min) corresponds to the physical tubing volume between detectors.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Split Peaks (UV) | Sample solvent too strong (e.g., 100% ACN). | Dissolve standard in mobile phase (10-20% ACN). |

| Tailing Factor > 1.5 | Interaction with silanols on column. | Increase TFA concentration to 0.1% or add Triethylamine. |

| Retention Time Drift | Temperature fluctuation or pH change. | Use column oven (30°C); buffer aqueous phase. |

| No UV Signal | Concentration too low. | Ensure standard is >0.05 mg/mL. Aniline UV absorbance is moderate. |

References

-

United States Pharmacopeia (USP). USP General Chapter <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses.[1] Rockville, MD: United States Pharmacopeial Convention.

-

Vallabhajosula, S., et al. (2011). "Radiopharmaceuticals for Positron Emission Tomography: Regulatory and Quality Control Guidelines." Seminars in Nuclear Medicine, 41(4), 324-329.

-

Food and Drug Administration (FDA). Guidance for Industry: PET Drug Products — Current Good Manufacturing Practice (cGMP). (2009).

-

Gillings, N., et al. (2020). "Guideline on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals." EJNMMI Radiopharmacy and Chemistry, 5, 7.

- Cole, E. L., et al. (2014). "Standardizing the Standard: Guidelines for the Use of Reference Standards in PET." Molecular Imaging and Biology. (Contextual reference for methodology).

Application Notes and Protocols for the Introduction of 2-Fluoroethyl Groups onto Aniline Rings

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. The 2-fluoroethyl group, in particular, serves as a valuable bioisostere for hydroxyl and methoxy groups, offering a unique modulation of a molecule's physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the principal reagents and methodologies for the N-alkylation of anilines with the 2-fluoroethyl group, presenting both classical and contemporary approaches with detailed, field-proven protocols.

The Strategic Value of the 2-Fluoroethyl Moiety

The introduction of a 2-fluoroethyl group can significantly impact a drug candidate's profile. The high electronegativity of the fluorine atom can alter the pKa of the parent aniline, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of the molecule. Understanding the nuances of the available synthetic methodologies is therefore crucial for the efficient and selective synthesis of N-(2-fluoroethyl)aniline derivatives.

Part 1: Classical Approach: Nucleophilic Substitution (SN2) Reactions

The most direct and widely employed method for the N-2-fluoroethylation of anilines is through a nucleophilic substitution reaction. This approach relies on the nucleophilic character of the aniline nitrogen attacking an electrophilic 2-fluoroethyl species bearing a good leaving group.

Causality Behind Experimental Choices in SN2 Reactions

The success of this reaction is contingent on several factors: the nature of the leaving group on the fluoroethylating agent, the electronic properties of the aniline, the choice of base, and the solvent.

-

Leaving Group: The ideal leaving group should be a weak base, facilitating its displacement. The reactivity of the 2-fluoroethylating agent generally follows the order: Triflate > Tosylate > Iodide > Bromide. While triflates are highly reactive, they can be less stable and more expensive. Tosylates and halides offer a good balance of reactivity and stability for most applications.

-

Aniline Nucleophilicity: Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, often requiring more forcing conditions (higher temperatures, stronger bases).

-

Base: A base is typically required to deprotonate the aniline, increasing its nucleophilicity, or to neutralize the acid formed during the reaction. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) are often preferred to minimize side reactions. Inorganic bases such as potassium or cesium carbonate are also effective, particularly in polar aprotic solvents.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Key Reagents for SN2 Fluoroethylation

| Reagent | Structure | Key Advantages | Key Disadvantages |

| 2-Fluoroethyl Tosylate | FCH₂CH₂OTs | Commercially available, stable, good reactivity. | Can require elevated temperatures for less nucleophilic anilines. |

| 2-Bromo-1-fluoroethane | FCH₂CH₂Br | Good reactivity, often more cost-effective than tosylates. | Can be more volatile; potential for over-alkylation. |

| 2-Fluoroethyl Iodide | FCH₂CH₂I | Higher reactivity than the bromide analogue. | Less stable and more expensive than the bromide. |

| 2-Fluoroethyl Triflate | FCH₂CH₂OTf | Highly reactive, allowing for lower reaction temperatures. | Less stable, more expensive, and can be prone to elimination side reactions.[1] |

Experimental Protocol 1: N-Alkylation using 2-Fluoroethyl Tosylate

This protocol describes a general procedure for the N-alkylation of a substituted aniline with 2-fluoroethyl tosylate.

Caption: General workflow for N-alkylation with 2-fluoroethyl tosylate.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dimethylformamide (DMF, 5-10 mL per mmol of aniline).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes, then add 2-fluoroethyl tosylate (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x volume of DMF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-fluoroethyl)aniline derivative.

Part 2: Modern Approaches: Photocatalytic and Catalytic Methods

Recent advances in synthetic methodology have introduced milder and more versatile approaches for fluoroalkylation reactions. Visible-light photocatalysis, in particular, has emerged as a powerful tool for the generation of fluoroalkyl radicals under gentle conditions.

Mechanism of Photocatalytic N-Fluoroethylation

Visible-light photocatalysis for this transformation typically involves the following key steps:

-

Excitation: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is promoted to an excited state.

-

Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with the 2-fluoroethylating agent (often a halide), generating a 2-fluoroethyl radical.

-

Radical Addition: The electrophilic 2-fluoroethyl radical adds to the electron-rich aniline ring.

-

Rearomatization and Catalyst Regeneration: The resulting radical intermediate is oxidized and deprotonated to afford the final product, and the photocatalyst is returned to its ground state to continue the catalytic cycle.

Caption: Simplified mechanism of photocatalytic N-fluoroethylation of aniline.

Advantages of Photocatalytic Methods

-

Mild Reaction Conditions: These reactions are often performed at room temperature, which improves functional group tolerance.

-

High Selectivity: Photocatalytic methods can offer high regioselectivity.

-

Novel Reactivity: Radical-based mechanisms can enable transformations that are challenging via traditional ionic pathways.

Experimental Protocol 2: Visible-Light Mediated N-Alkylation of Anilines

This protocol provides a general framework for the photocatalytic N-alkylation of anilines. Specific conditions, including the choice of photocatalyst and solvent, may require optimization for different substrates.

-

Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aniline (1.0 eq), 2-fluoroethyl iodide (2.0 eq), a photocatalyst (e.g., fac-[Ir(ppy)₃] or Rose Bengal, 1-5 mol%), and a base such as K₂CO₃ (2.0 eq).

-

Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile or DCE). Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Irradiation: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Overview of Methodologies

| Feature | SN2 Nucleophilic Substitution | Visible-Light Photocatalysis |

| Mechanism | Ionic (SN2) | Radical |

| Temperature | Often elevated (60-120 °C) | Typically room temperature |

| Reagents | 2-Fluoroethyl halides, tosylates, triflates | 2-Fluoroethyl halides, specialized radical precursors |

| Catalyst | Generally not required (base-mediated) | Photocatalyst (e.g., Ir, Ru complexes, organic dyes) |

| Substrate Scope | Good for electron-rich anilines; challenging for electron-poor anilines | Broader scope, including some electron-deficient anilines |

| Functional Group Tolerance | Moderate; sensitive to high temperatures | Generally high due to mild conditions |

| Key Advantages | Well-established, scalable, uses readily available reagents | Mild conditions, high functional group tolerance, novel reactivity |

| Key Disadvantages | Can require harsh conditions, potential for over-alkylation | Can require specialized equipment (photoreactor), catalyst cost |

Safety and Handling of 2-Fluoroethylating Reagents

-

General Precautions: All 2-fluoroethylating agents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn at all times.

-

2-Fluoroethyl Halides: These reagents can be volatile and are lachrymators. Avoid inhalation and skin contact.

-

2-Fluoroethyl Tosylate and Triflate: These are potent alkylating agents and should be handled with care. They are irritants and may be harmful if ingested or absorbed through the skin.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The introduction of a 2-fluoroethyl group onto an aniline ring is a valuable transformation in medicinal chemistry and drug discovery. The choice of methodology depends on the specific substrate, desired scale, and available resources. Classical SN2 reactions with reagents like 2-fluoroethyl tosylate and bromide remain robust and scalable methods, particularly for electron-rich anilines. For more sensitive substrates or for late-stage functionalization, modern visible-light photocatalytic methods offer a mild and highly versatile alternative. The protocols and comparative data presented in this guide are intended to provide a strong foundation for researchers to successfully implement these important synthetic transformations.

References

-

ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. [Link]

- Google Patents. (n.d.). US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.

-

National Center for Biotechnology Information. (n.d.). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]

-

RSC Publishing. (n.d.). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]

-

ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

-

TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

-

National Center for Biotechnology Information. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]

-

PubMed. (n.d.). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. [Link]

-

National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

ACS Publications. (2024). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. [Link]

-

Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. [Link]

- Google Patents. (n.d.).

-

RSC Publishing. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

-

PubMed. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

-

PubMed. (n.d.). Synthesis of 18F-Fluoroethyl/propyltriflates for labeling 18F-Fluoroalkylanilines. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Photocatalytic reactions of fluoroalkyl iodides with alkenes. [Link]

-

ResearchGate. (2025). I2 catalyzed Friedel-Crafts alkylation reaction of substituted anilines with ninhydrin: Formation of novel products and their antimicrobial evaluation. [Link]

-

ResearchGate. (n.d.). Selective Ru‐catalyzed perfluoroalkylation of anilines. [a] Reaction conditions. [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

Chemistry LibreTexts. (2019). 6.9 Comparison of SN2 and SN1. [Link]

-

ResearchGate. (2025). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compounds. [Link]

-

National Center for Biotechnology Information. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

-

ResearchGate. (n.d.). (PDF) Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

-

Johannes Gutenberg-Universität Mainz. (n.d.). Efficient synthesis of 2-bromo-1-[ F]fluoroethane and its application in the automated preparation of F-fluoroethylated compound. [Link]

-

ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

-

YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]

-

National Center for Biotechnology Information. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]

-

Quora. (2018). What is the effect of solvent on SN2?. [Link]

Sources

Application Note: Scalable Synthesis of 3-(2-Fluoroethyl)aniline

Executive Summary

The introduction of a fluoroethyl motif into an aromatic scaffold is a high-value transformation in medicinal chemistry, often modulating metabolic stability (blocking metabolic soft spots) and lipophilicity (

This guide details a robust, scalable 2-step protocol starting from 3-nitrophenethyl alcohol . We prioritize the use of XtalFluor-E® , a crystalline deoxofluorinating agent, over liquid DAST or Deoxo-Fluor® to mitigate explosion hazards while maintaining high chemoselectivity. The sequence concludes with a catalytic hydrogenation optimized to prevent defluorination.

Strategic Route Selection

Retrosynthetic Logic

Direct fluorination of 3-(2-hydroxyethyl)aniline is operationally hazardous due to the nucleophilic nature of the free amine, which leads to

-

Step 1: Deoxyfluorination of 3-nitrophenethyl alcohol.

-

Step 2: Chemoselective reduction of the nitro group to the aniline.

Reagent Selection: The Safety Case

For kilogram-scale operations, the choice of fluorinating agent is critical.

| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® (Recommended) |

| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |

| Thermal Stability (DSC) | Dec. ~140°C | Dec. ~140°C | Dec. ~215°C |

| Exotherm Energy | ~1700 J/g (High Hazard) | ~1100 J/g | ~660 J/g (Manageable) |

| HF Generation | Spontaneous w/ moisture | Spontaneous w/ moisture | None (Requires Promoter) |

| Storage | Refrigerated/Inert | Refrigerated | Room Temp/Desiccator |

Expert Insight: While Deoxo-Fluor is more stable than DAST, it still exhibits a low decomposition onset. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) does not generate free HF in the absence of a promoter, making it a "fluoride-starved" system that is significantly safer to handle in batch reactors.

Detailed Experimental Protocols

Step 1: Deoxyfluorination of 3-Nitrophenethyl Alcohol

Target: 1-Nitro-3-(2-fluoroethyl)benzene

Reagents: XtalFluor-E (1.2 equiv), Et

Protocol:

-

Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, internal temperature probe, nitrogen inlet, and a scrubber connected to a KOH solution (to trap trace HF/BF

). -

Charging:

-

Charge XtalFluor-E (crystalline solid) and anhydrous DCM (10 vol) under N

. -

Cool the suspension to -10°C .

-

Note: XtalFluor-E is a salt and will remain suspended.

-

-

Substrate Addition:

-

Add 3-nitrophenethyl alcohol (1.0 equiv) dissolved in minimal DCM slowly over 30 minutes. Maintain internal temperature < 0°C.

-

-

Promoter Addition (Critical):

-

Reaction: Warm to Room Temperature (20-25°C) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target < 1% starting alcohol.

-

-

Quench (Exotherm Control):

-

Cool to 0°C.

-

Quench by slow addition of 5% aqueous NaHCO

. Caution: CO

-

-

Workup:

-

Separate phases. Wash organic layer with water and brine.

-

Dry over Na

SO -

Purification: The intermediate is typically a low-melting solid or oil of sufficient purity (>95%) for the next step. If needed, filter through a short silica plug (eluent: 10% EtOAc/Hexane).

-

Step 2: Catalytic Hydrogenation

Target: 3-(2-Fluoroethyl)aniline Reagents: 10% Pd/C (50% wet), Methanol, Hydrogen gas.

Protocol:

-

Safety Check: Ensure autoclave is grounded. Hydrogen is flammable.

-

Charging:

-

Charge 1-nitro-3-(2-fluoroethyl)benzene (from Step 1) and Methanol (10 vol) into the autoclave.

-

Add 10% Pd/C (5 wt% loading relative to substrate). Note: Add catalyst as a slurry in water/methanol to prevent ignition of dry methanol vapors.

-

-

Hydrogenation:

-

Purge vessel with N

(3x) then H -

Pressurize to 3 bar (45 psi) H

. -

Stir vigorously at 35–40°C .

-

Expert Note: Avoid temperatures >50°C to prevent potential defluorination (C-F hydrogenolysis), although primary alkyl fluorides are generally stable.

-

-

Completion:

-

Reaction is usually complete in 2–4 hours (monitor H

uptake cessation). -

IPC: HPLC should show complete disappearance of nitro peak.

-

-

Isolation:

-

Filter catalyst over a Celite pad (keep wet to avoid pyrophoric hazard).

-

Concentrate filtrate.

-

Distillation: Purify the final aniline by vacuum distillation (approx. bp 110-115°C @ 5 mmHg) to obtain a colorless oil.

-

Process Visualization (Graphviz)

Caption: Process flow for the synthesis of 3-(2-Fluoroethyl)aniline highlighting the critical safety quench and reagent selection.

Analytical Controls & Specifications

To ensure the "Trustworthiness" of the protocol, the following specifications must be met before batch release:

-

1H NMR (400 MHz, CDCl

):-

Diagnostic signal:

~4.6 ppm (dt, -

Amine signal: Broad singlet ~3.6 ppm (

).

-

-

19F NMR:

-

Single peak at

-215 ppm (approx). Absence of peak at -150 ppm (indicative of bifluoride salts) confirms successful workup.

-

-

HPLC Purity: >98.0% a/a.

-

Water Content (KF): <0.1% (Critical for stability of the aniline).

References

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[8] Journal of Organic Chemistry. Link

-

Couturier, M., et al. (2010). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1] Journal of Organic Chemistry. Link

-

Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

-

Sigma-Aldrich. "XtalFluor-E® Technical Bulletin." Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Nitro reduction).

Sources

- 1. researchgate.net [researchgate.net]

- 2. XtalFluor-E® mediated proteo functionalization of N-vinyl amides: access to N-acetyl N,O-acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spherified Pd0.33Ni0.67/BCNT Catalyst for Nitrobenzene Hydrogenation [mdpi.com]

- 4. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 7. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]

- 8. | www.wenxuecity.com [wenxuecity.com]

Troubleshooting & Optimization

Storage conditions to prevent oxidation of 3-(2-Fluoroethyl)aniline

Technical Support Center: 3-(2-Fluoroethyl)aniline

Introduction: The Challenge of Stabilizing 3-(2-Fluoroethyl)aniline

Welcome to the technical support guide for 3-(2-Fluoroethyl)aniline. As a substituted aromatic amine, this compound is a valuable intermediate in pharmaceutical and materials science research. However, like many anilines, its utility is matched by its susceptibility to oxidative degradation. The electron-donating nature of the amino group (–NH₂) makes the benzene ring electron-rich, rendering the molecule highly prone to oxidation when exposed to atmospheric oxygen, light, or elevated temperatures.[1][2] This degradation not only compromises sample purity, leading to inconsistent experimental results, but can also result in the formation of highly colored impurities such as nitrosobenzenes, nitrobenzenes, and polymeric materials.[3]

This guide provides a comprehensive, question-and-answer framework for the optimal storage and handling of 3-(2-Fluoroethyl)aniline, designed to preserve its chemical integrity. We will delve into the causality behind these protocols, offering troubleshooting solutions for common issues encountered in the lab.

Frequently Asked Questions (FAQs): Proactive Storage & Handling

Q1: What are the primary factors that cause the oxidation of 3-(2-Fluoroethyl)aniline?

A1: The oxidation of 3-(2-Fluoroethyl)aniline is primarily driven by three environmental factors:

-

Atmospheric Oxygen: This is the most significant factor. The lone pair of electrons on the nitrogen atom makes the molecule susceptible to reaction with O₂, especially in the presence of catalysts like metal ions or light.[1][4]

-

Light Exposure: Ultraviolet (UV) and even visible light can provide the activation energy needed to initiate oxidation reactions. Photo-oxidation is a known degradation pathway for many aromatic amines.[5][6]

-

Elevated Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of oxidation and other potential decomposition reactions.[7][8] Storing the compound in a cool environment is crucial for long-term stability.

Q2: What are the ideal storage conditions for long-term stability?

A2: To maximize the shelf-life and maintain the purity of 3-(2-Fluoroethyl)aniline, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows down the rate of oxidative reactions and minimizes volatility.[3][9] General guidelines suggest keeping amines below 30°C.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the primary oxidation pathway.[3][4] |

| Container | Tightly Sealed Amber Glass Vial/Bottle | Amber glass protects the compound from light-induced degradation, and a tight seal prevents moisture and air ingress.[3] |

| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and prevents exposure to moisture and incompatible fumes.[10] |

Q3: How can I tell if my sample of 3-(2-Fluoroethyl)aniline has started to oxidize?

A3: The most common and immediate indicator of oxidation is a visible change in color.[1] Fresh, pure aniline derivatives are typically colorless to pale yellow liquids.[2][11] Upon exposure to air and light, they tend to darken, turning yellow, then brown.[12] This discoloration is due to the formation of conjugated oxidation products and polymeric species.[3] If you observe a significant color change, it is a strong indication that the purity of the material has been compromised.

Q4: Are there any chemicals or materials that should be avoided during storage?

A4: Yes. Incompatibility can accelerate degradation. Avoid storing 3-(2-Fluoroethyl)aniline near:

-

Strong Oxidizing Agents: Chemicals like peroxides, nitric acid, and permanganates will aggressively oxidize the aniline.[10][13]

-

Strong Acids and Bases: While anilines are basic, strong acids can form salts of varying stability, and strong bases can catalyze certain degradation pathways.[10]

-

Certain Metals: Iron and copper salts can act as catalysts for oxidation.[1][14] Therefore, it's best to avoid metal spatulas (use ceramic or Teflon-coated) for handling and ensure storage containers do not have metal components that can contact the chemical.

Core Factors Driving Oxidation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. ipo.rutgers.edu [ipo.rutgers.edu]

Separation of 3-(2-Fluoroethyl)aniline from starting materials

Ticket #FE-302: Purification of 3-(2-Fluoroethyl)aniline (CAS: 182339-43-1) Status: Open Priority: High (Process Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Description

"I am synthesizing 3-(2-Fluoroethyl)aniline via reduction of the nitro precursor. I'm seeing persistent impurities: one is likely the unreacted nitro compound, and another appears to be a styrene derivative (3-vinylaniline?). Column chromatography results in severe tailing, and I suspect I'm losing product during distillation. Please advise on a robust separation protocol."

Executive Summary: The Resolution Strategy

Separating 3-(2-Fluoroethyl)aniline presents a unique duality of challenges: the basicity of the amine (causing tailing) and the lability of the fluoroethyl group (susceptible to HF elimination).

Your purification strategy must follow this logic:

-

Chemical Separation (Acid/Base): Use the basicity of the aniline to bulk-remove neutral impurities (unreacted nitro precursor).

-

Thermal Management: Avoid high-temperature distillation to prevent thermal elimination of HF, which generates the "styrene" impurity (3-vinylaniline).

-

Chromatographic Polishing: Use amine-modified silica to separate the target from the lipophilic vinyl side-product.

Module 1: The Acid-Base Extraction (Bulk Purification)

Objective: Remove neutral organic impurities (Nitro precursor, non-basic side products) without chromatography.

The Science:

Anilines typically have a pKa of ~4.[1]6. The electron-withdrawing fluorine on the ethyl chain (beta position) exerts a weak inductive effect (

-

At pH < 2: The target exists as the water-soluble anilinium salt (

). -

At pH > 9: The target exists as the organic-soluble free base (

).

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or MTBE ). Avoid Ethyl Acetate if possible, as it can hydrolyze during strong acid/base swings.

-

Acid Wash: Extract the organic layer with 1M HCl (3x) .

-

Fate of Impurities: The unreacted 3-(2-fluoroethyl)nitrobenzene (neutral) remains in the organic layer.

-

Fate of Target: The 3-(2-fluoroethyl)anilinium chloride moves to the aqueous layer.

-

-

Organic Wash: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained neutrals. Discard the organic layers.

-

Basification: Cool the aqueous layer to 0°C (ice bath). Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10. The solution will become cloudy as the free amine oils out.

-

Final Extraction: Extract the basic aqueous layer with DCM (3x) .

-

Drying: Dry combined organics over

and concentrate in vacuo at <40°C .

Visualization: Extraction Logic Flow

Figure 1: Acid-Base extraction workflow to isolate basic anilines from neutral precursors.

Module 2: Troubleshooting The "Vinyl" Impurity

Issue: You detected a "styrene derivative." Diagnosis: This is 3-vinylaniline . Cause: Thermal elimination of Hydrogen Fluoride (HF) from the 2-fluoroethyl group. This often occurs during high-temperature distillation or if the reaction mixture was overheated.

Why Acid-Base Failed Here: Both 3-(2-fluoroethyl)aniline and 3-vinylaniline are basic amines. Both will protonate and extract into the acid layer. They cannot be separated by extraction.

Resolution: Chromatographic Separation You must rely on polarity differences. The C-F bond is polar; the vinyl group is lipophilic.

| Parameter | Target: 3-(2-Fluoroethyl)aniline | Impurity: 3-Vinylaniline |

| Polarity | Higher (Dipole from C-F) | Lower (Lipophilic alkene) |

| Tailing Risk | High (Amine) | High (Amine) |

| Rf (Silica) | Lower (Elutes later) | Higher (Elutes earlier) |

Recommended Column Protocol:

-

Stationary Phase: Standard Silica Gel (40-63 µm).

-

Mobile Phase Modifier: You MUST use a base to suppress silanol interactions.

-

Recipe: Hexane:Ethyl Acetate (start 9:1) + 1% Triethylamine (TEA) .

-

Alternative: DCM:Methanol (95:5) + 1% Ammonia (7N in MeOH) .

-

-

Elution Order: The non-polar 3-vinylaniline will elute first. The polar 3-(2-fluoroethyl)aniline will elute second.

Module 3: Thermal Stability & Storage

Critical Warning: Fluorinated aliphatic chains beta to an aromatic ring are prone to elimination.

-

Do NOT attempt atmospheric distillation. The boiling point is likely >200°C, which exceeds the activation energy for HF elimination.

-

Vacuum Distillation: Only permissible at high vacuum (<1 mbar) to keep the bath temperature below 80°C.

-

Storage: Store under Argon at 4°C. HF formation is autocatalytic (acid catalyzes further elimination). Ensure the product is free of acid traces (wash with NaHCO₃ effectively).

Visualization: Impurity Fate Map

Figure 2: Separation logic for specific impurities. Note that Acid/Base only removes the Nitro compound.

FAQ: Frequently Asked Questions

Q: Can I use C18 Reverse Phase chromatography? A: Yes, and it is often superior for separating fluoro-analogs from vinyl-analogs.

-

Conditions: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Order: The polar Target will elute first. The lipophilic Vinyl impurity will elute later. This is the reverse of normal phase silica.

Q: My product turned dark brown overnight. Why? A: Anilines oxidize easily in air (forming azo/azoxy polymers). This is accelerated if the product contains trace acid (from the extraction) or trace HF (from elimination).

-

Fix: Ensure the final organic layer is dried thoroughly over basic alumina or

to scavenge trace acids before evaporation. Store under inert gas.

Q: How do I confirm the "Vinyl" impurity is gone? A: Check the 1H NMR .

-

Target: Look for the triplet-of-triplets for the

group around 4.5–4.8 ppm ( -